molecular formula C22H18O4 B018777 Benzyl 2-benzyloxy-5-formylbenzoate CAS No. 150258-60-9

Benzyl 2-benzyloxy-5-formylbenzoate

Cat. No. B018777
M. Wt: 346.4 g/mol
InChI Key: OCJAGRYUKAWYQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl 2-benzyloxy-5-formylbenzoate involves several key steps, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This method allows for the efficient preparation of complex molecules from simpler precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized starting from readily available 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, respectively, showcasing the potential versatility in the synthesis of benzyl 2-benzyloxy-5-formylbenzoate related compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzoic acid and 2-hydroxybenzoic acid, has been determined using gas-phase electron diffraction and theoretical calculations. These studies provide insight into the conformations and electronic structures that may be similar to benzyl 2-benzyloxy-5-formylbenzoate. Theoretical methods predict conformers and the effects of internal hydrogen bonding, which are crucial for understanding the chemical behavior of these compounds (Aarset et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-formylbenzoic acids have led to novel series of isomeric isoindolobenzoxazinones, demonstrating the reactivity of the formyl group in such compounds. These reactions and the resulting products highlight the chemical versatility and potential applications of benzyl 2-benzyloxy-5-formylbenzoate and its derivatives (Gromachevskaya et al., 2010).

Physical Properties Analysis

The physical properties of benzyl 2-benzyloxy-5-formylbenzoate can be inferred from studies on similar compounds. For instance, the synthesis and crystal structure analysis of benzoxazole derivatives provide insights into the crystalline structures and intermolecular interactions, which are key to understanding the physical properties of benzyl 2-benzyloxy-5-formylbenzoate (Belhouchet et al., 2012).

Scientific Research Applications

Photoreaction Studies

Research on benzyl derivatives, similar in structure to Benzyl 2-benzyloxy-5-formylbenzoate, has shown their involvement in photoreactions. For instance, the photolysis of certain benzil derivatives with a crown ether moiety has been studied, highlighting the effect of sodium ions on the formation of aldehydes, which could suggest potential applications in photochemical processes and synthesis (Hirano, Kurumaya, & Tada, 1981).

Scale-up Synthesis

The compound has been indirectly associated with scale-up synthesis techniques, as seen in studies where similar compounds serve as key intermediates. Continuous flow-flash chemistry has been applied to efficiently scale up the synthesis of structurally related compounds, indicating a potential pathway for large-scale production of Benzyl 2-benzyloxy-5-formylbenzoate derivatives (Seto et al., 2019).

Synthesis of Phytoalexins

In the synthesis of phytoalexins, compounds structurally related to Benzyl 2-benzyloxy-5-formylbenzoate have been utilized as intermediates. Directed lithiation reactions have been employed to generate benzylic anions, which react with various methyl benzoates to produce deoxybenzoin derivatives, demonstrating a method that could be adapted for Benzyl 2-benzyloxy-5-formylbenzoate (Watanabe, Kawanishi, & Furukawa, 1991).

Metal Complex Dyes

Research involving formylbenzo derivatives, closely related to Benzyl 2-benzyloxy-5-formylbenzoate, includes the synthesis of novel formazans and their metal complex dyes containing crown ether moieties. This suggests potential applications in the development of new dye materials and the study of metal-organic interactions (Gök & Şentürk, 1991).

Multicomponent Reactions

The compound's framework is relevant to the synthesis of diverse organic molecules through multicomponent reactions. Studies have shown the efficient preparation of derivatives involving formylbenzoic acids, indicating that Benzyl 2-benzyloxy-5-formylbenzoate could be a candidate for such synthetic applications (Soleimani & Zainali, 2011).

properties

IUPAC Name

benzyl 5-formyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJAGRYUKAWYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439424
Record name Benzyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-benzyloxy-5-formylbenzoate

CAS RN

150258-60-9
Record name Benzyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.2 g) and benzyl bromide (0.79 mL) were sequentially added to an N,N-dimethylformamide (5 mL) solution of 5-formyl-2-hydroxybenzoic acid (0.50 g), followed by stirring at room temperature for 10 minutes and then at 100° C. for 2 hours. The reaction mixture was cooled to room temperature, and then water and ethyl acetate were added thereto. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the obtained residue, the solid substance was collected by filtration to obtain 0.93 g of benzyl 2-(benzyloxy)-5-formylbenzoate as a white solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-formylsalicylic acid (4.98 g, 30 mmol), benzyl bromide (15.39 g, 90 mmol), potassium carbonate (16.59 g, 120 mmol), and methyl ethyl ketone (350 mL) was refluxed for 8 hours. After cooling, the solvent was evaporated under reduced pressure. 2N Hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1), suspended and washed with isopropyl ether under heating at reflux to give the title compound (5.98 g, 57.5%) as a white solid.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
15.39 g
Type
reactant
Reaction Step One
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
57.5%

Synthesis routes and methods III

Procedure details

Benzyl bromide (25.6 mL, 0.22 mol, 2.5 eq) was added dropwise to a stirred solution of 5-formylsalicylic acid (10 g, 0.06 mol, 1 eq) and cesium carbonate (84.2 g, 0.26 mol, 3 eq) in N,N-dimethylformamide (150 mL). The reaction mixture was stirred for 3 days and concentrated in vacuo. The residue was dissolved in ethyl acetate (200 mL) and the organic solution washed with water (200 mL) and brine (4×200 mL), then dried over sodium sulfate and evaporated in vacuo. This gave a gummy solid which was recrystallized from ethyl acetate and petroleum ether to give a cream coloured powder (16.1 g, 77%). RF (petroleum ether:ethyl acetate 1:1) 0.73. 1H NMR (CDCl3) δ9.91 (s, 1H, O═C—H), 5.38 (s, 2H, CH2Ph), 5.28 (s, 2H, CH2Ph).
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
84.2 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
16.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Cesium carbonate (14.71 g, 45.1 mmol) and benzyl bromide (4.47 ml, 37.6 mmol) were added dropwise to a solution of 5-formyl-2-hydroxybenzoic acid (2.5 g, 15.05 mmol) in dimethylformamide (40 ml). The mixture was stirred for 24 hours. The dimethylformamide was removed in vacuo and the residue was redissolved in ethyl acetate (150 ml), washed with water (3×30 ml), dried (MgSO4) and the solvent removed in vacuo to give a off white solid. Trituration with 6:1 isohexane/ethyl acetate yielded the title compound as a white solid. 4.20 g.
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
4.47 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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